2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- is an organic compound characterized by the presence of two methoxyphenyl groups attached to a pentenenitrile backbone
Vorbereitungsmethoden
The synthesis of 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- typically involves the reaction of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)acetonitrile under specific conditions. One common method includes the use of acetic anhydride and triethylamine as reagents, with the reaction carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- can be compared with similar compounds such as:
2,3-Bis(4-methoxyphenyl)quinoxaline: This compound has a similar structural framework but differs in its functional groups and reactivity.
2,3-Bis(4-methoxyphenyl)acrylonitrile: Another related compound with different applications and properties.
The uniqueness of 2,3-Bis(4-methoxyphenyl)-2-pentenenitrile, (Z)- lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
54837-95-5 |
---|---|
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(Z)-2,3-bis(4-methoxyphenyl)pent-2-enenitrile |
InChI |
InChI=1S/C19H19NO2/c1-4-18(14-5-9-16(21-2)10-6-14)19(13-20)15-7-11-17(22-3)12-8-15/h5-12H,4H2,1-3H3/b19-18+ |
InChI-Schlüssel |
UUNDGNKBPGUNKV-VHEBQXMUSA-N |
Isomerische SMILES |
CC/C(=C(/C#N)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(=C(C#N)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.